molecular formula C6H11NO B13176271 5-Methoxypent-1-yn-3-amine

5-Methoxypent-1-yn-3-amine

Cat. No.: B13176271
M. Wt: 113.16 g/mol
InChI Key: UEBIUONYAASPKV-UHFFFAOYSA-N
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Description

5-Methoxypent-1-yn-3-amine is an organic compound with the molecular formula C6H11NO It is characterized by the presence of a methoxy group (-OCH3) attached to a pentynyl chain with an amine group (-NH2) at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxypent-1-yn-3-amine typically involves the reaction of a suitable alkyne with an amine under controlled conditions. One common method is the alkylation of propargylamine with methanol in the presence of a base, such as sodium hydride, to form the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxypent-1-yn-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

5-Methoxypent-1-yn-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxypent-1-yn-3-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds with active sites, while the methoxy and alkyne groups can participate in hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpent-1-yn-3-amine: Similar structure but with a methyl group instead of a methoxy group.

    1-Methoxypent-4-yn-2-amine: Different position of the methoxy and amine groups.

Uniqueness

5-Methoxypent-1-yn-3-amine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

5-methoxypent-1-yn-3-amine

InChI

InChI=1S/C6H11NO/c1-3-6(7)4-5-8-2/h1,6H,4-5,7H2,2H3

InChI Key

UEBIUONYAASPKV-UHFFFAOYSA-N

Canonical SMILES

COCCC(C#C)N

Origin of Product

United States

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